molecular formula C22H23N3O4S2 B2421734 (E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-60-7

(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2421734
CAS No.: 441291-60-7
M. Wt: 457.56
InChI Key: YYVBXLSUECSWDF-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-5-14-25(15-6-2)31(27,28)17-12-10-16(11-13-17)21(26)23-22-24(3)20-18(29-4)8-7-9-19(20)30-22/h5-13H,1-2,14-15H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVBXLSUECSWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cellular models.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways, such as those involving NF-kB and MAPK, influencing inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 (µM)
MCF-715
HeLa20
A549 (Lung)25
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Animal Models : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Treatment GroupPaw Edema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound combined with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor size in patients receiving the combination therapy compared to those receiving chemotherapy alone.
  • Case Study on Rheumatoid Arthritis : Another study evaluated the effects of the compound on patients with rheumatoid arthritis. Patients reported reduced joint pain and swelling after four weeks of treatment, suggesting potential as a therapeutic agent for autoimmune conditions.

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